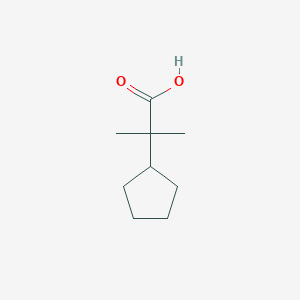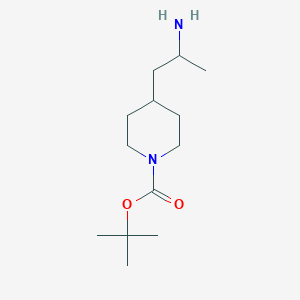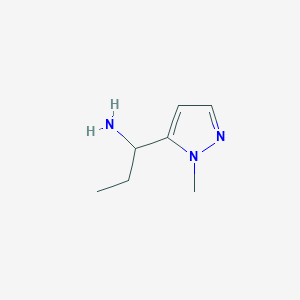
1-(1-Méthyl-1H-pyrazol-5-yl)propan-1-amine
Vue d'ensemble
Description
“1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine” is an organic compound . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine” is characterized by a pyrazole ring attached to a propylamine group . The pyrazole ring contains two nitrogen atoms, one of which bears a methyl group .Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s known that the amine group in the compound has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
It’s known that similar compounds have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s known that similar compounds can be affected by various environmental factors .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine in lab experiments is its high purity and specificity. It can be used as a precise tool for studying specific biochemical and physiological pathways. However, one limitation is that its effects may vary depending on the specific experimental conditions, such as the concentration and duration of exposure.
Orientations Futures
There are several potential future directions for the study of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. One area of research could focus on its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of research could explore its effects on specific cellular signaling pathways, such as the MAPK/ERK pathway. Additionally, further studies could investigate the potential interactions between 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine and other compounds, such as other ligands or drugs.
Applications De Recherche Scientifique
Recherche pharmaceutique : Développement d'antagonistes
Le motif pyrazole dans la molécule de 1-(1-Méthyl-1H-pyrazol-5-yl)propan-1-amine est une caractéristique commune des molécules ayant une activité antagoniste contre divers récepteurs. Des recherches ont montré que les dérivés du pyrazole peuvent inhiber la croissance des cellules PC-3, qui constituent un modèle de cancer de la prostate . Cela suggère des applications potentielles dans le développement de nouvelles thérapies anticancéreuses, en particulier en tant qu'antagonistes des récepteurs aux androgènes.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, influencing the activity of the enzymes and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine can change over time. The compound’s stability and degradation are important factors to consider . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades or is metabolized.
Dosage Effects in Animal Models
The effects of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound is processed within the body and its overall impact on metabolism.
Transport and Distribution
The transport and distribution of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its functional roles within the cell.
Propriétés
IUPAC Name |
1-(2-methylpyrazol-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(8)7-4-5-9-10(7)2/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFKUWZGUGTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


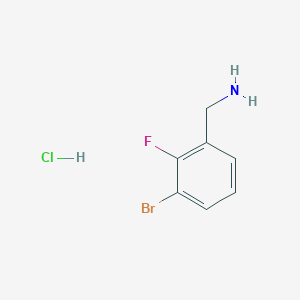
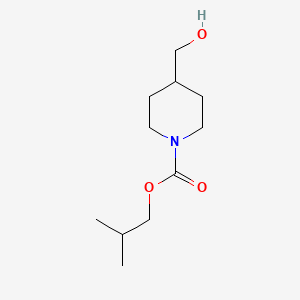

![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
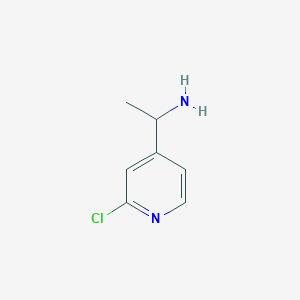
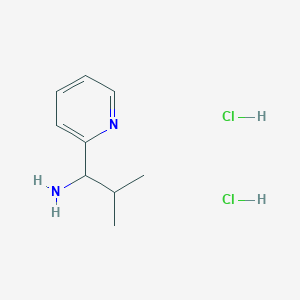
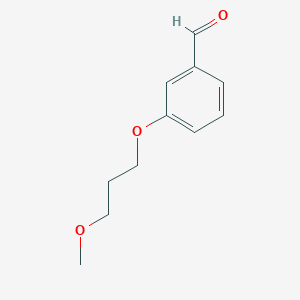
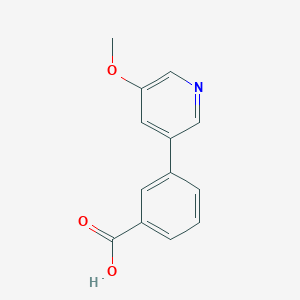
![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)
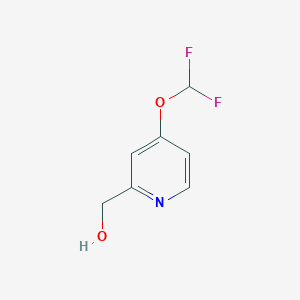
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
